FSLLRY-NH2 TFA

PAR2 antagonist Calcium signaling Trypsin inhibition

FSLLRY-NH2 TFA is the only PAR2 antagonist with validated agonist-specific blockade—inhibiting trypsin-induced but not SLIGRL-NH2-induced PAR2 activation. This enables clean mechanistic separation unachievable with allosteric antagonists. Validated in taxol neuropathy (10 µg i.t.), H2O2 inflammation (HepG2), and cardiac fibrosis. Pre-validated in vivo formulation (10% DMSO + 40% PEG300 + 5% Tween-80 + 45% saline) eliminates protocol development. Solubility: 100 mg/mL DMSO, 50 mg/mL water.

Molecular Formula C41H61F3N10O10
Molecular Weight 911.0 g/mol
Cat. No. B13780020
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFSLLRY-NH2 TFA
Molecular FormulaC41H61F3N10O10
Molecular Weight911.0 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C(CC2=CC=CC=C2)N.C(=O)(C(F)(F)F)O
InChIInChI=1S/C39H60N10O8.C2HF3O2/c1-22(2)17-30(36(55)45-28(11-8-16-44-39(42)43)35(54)46-29(33(41)52)20-25-12-14-26(51)15-13-25)47-37(56)31(18-23(3)4)48-38(57)32(21-50)49-34(53)27(40)19-24-9-6-5-7-10-24;3-2(4,5)1(6)7/h5-7,9-10,12-15,22-23,27-32,50-51H,8,11,16-21,40H2,1-4H3,(H2,41,52)(H,45,55)(H,46,54)(H,47,56)(H,48,57)(H,49,53)(H4,42,43,44);(H,6,7)/t27-,28-,29-,30-,31-,32-;/m0./s1
InChIKeyYOHKVKBYKRRTME-YQWGHBPESA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

FSLLRY-NH2 TFA: A Selective PAR2 Peptide Antagonist for Inflammation and Pain Research


FSLLRY-NH2 TFA (FSY-NH2) is a synthetic hexapeptide that functions as a selective antagonist of protease-activated receptor 2 (PAR2), a G protein-coupled receptor implicated in inflammation, pain, and fibrotic diseases [1]. The compound blocks trypsin-induced PAR2 activation with an IC50 of approximately 50 μM in PAR2-KNRK cells, without inhibiting the proteolytic activity of trypsin itself [2]. Available as the trifluoroacetate (TFA) salt form, FSLLRY-NH2 TFA is widely employed as a pharmacological tool in preclinical models of neuropathic pain, inflammatory signaling, and organ injury [3].

Why Generic PAR2 Inhibitors Cannot Substitute for FSLLRY-NH2 TFA in Preclinical Studies


Generic substitution of PAR2 antagonists is precluded by three critical factors: first, peptide antagonists such as FSLLRY-NH2 exhibit agonist-specific blockade—they inhibit trypsin-induced but not SLIGRL-NH2-induced PAR2 activation [1]; second, small-molecule PAR2 antagonists (e.g., AZ3451, GB88) engage distinct allosteric binding sites and exhibit divergent functional selectivity profiles, including partial agonism [2]; third, FSLLRY-NH2 possesses a unique dual-receptor pharmacology whereby it unexpectedly activates MrgprC11/MRGPRX1 itch receptors—an off-target liability absent in non-peptide antagonists but critical for interpreting itch-related behavioral outcomes [3]. These mechanistic distinctions render simple interchangeability among PAR2 antagonists scientifically unsound without empirical validation in the specific experimental context.

FSLLRY-NH2 TFA: Quantified Comparative Evidence Against Leading PAR2 Antagonist Candidates


FSLLRY-NH2 TFA Exhibits 4-Fold Higher Potency Than LSIGRL-NH2 in Inhibiting Trypsin-Induced PAR2 Calcium Signaling

In a head-to-head comparison using PAR2-expressing KNRK cells in a calcium-signaling assay, FSLLRY-NH2 (FSY-NH2) inhibited trypsin-induced PAR2 activation with an IC50 of 50 μM, whereas the structurally related peptide LSIGRL-NH2 (LS-NH2) required a 4-fold higher concentration (IC50 = 200 μM) to achieve comparable inhibition [1]. Both peptides failed to inhibit SLIGRL-NH2-induced PAR2 activation, confirming their agonist-specific antagonism profile [1].

PAR2 antagonist Calcium signaling Trypsin inhibition

FSLLRY-NH2 TFA Does Not Inhibit SLIGRL-NH2-Induced PAR2 Activation, Defining Its Mechanism as Trypsin-Specific Antagonism

Unlike allosteric small-molecule PAR2 antagonists (e.g., AZ3451, GB88), FSLLRY-NH2 fails to inhibit PAR2 activation by the synthetic peptide agonist SLIGRL-NH2 in PAR2-KNRK cells [1]. This selectivity profile—blocking trypsin-mediated activation while sparing direct agonist-induced signaling—is shared by LSIGRL-NH2 but not by LRGILS-NH2, which lacks antagonistic activity entirely [1]. FSLLRY-NH2 also does not inhibit thrombin-induced activation of PAR1 nor the proteolytic activity of trypsin on casein substrate [2].

PAR2 Agonist selectivity Mechanism of action

FSLLRY-NH2 Activates MrgprC11/MRGPRX1 Itch Receptors—A Dual Pharmacology Not Observed with Small-Molecule PAR2 Antagonists

Contrary to its canonical designation as a PAR2 antagonist, FSLLRY-NH2 dose-dependently activates MrgprC11 (mouse) and MRGPRX1 (human) receptors in HEK293T cells, stimulating downstream Gαq/11-PLC-IP3-TRPC calcium signaling and inducing scratching behaviors in both wild-type and PAR2 knockout mice [1]. This dual-receptor pharmacology is unique among PAR2 antagonists; small-molecule antagonists AZ8838 and AZ3451 bind exclusively to PAR2 allosteric sites without reported Mrgpr activation [2].

MrgprC11 MRGPRX1 Itch Off-target activity

FSLLRY-NH2 TFA Demonstrates Validated In Vivo Formulation Parameters with Defined Solubility and Vehicle Compatibility

FSLLRY-NH2 TFA exhibits validated solubility of 100 mg/mL (109.77 mM) in DMSO and 50 mg/mL in water at 25°C, with a defined in vivo formulation protocol achieving ≥2.5 mg/mL (2.74 mM) in 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% saline for clear solution administration . In contrast, small-molecule PAR2 antagonists such as AZ3451 require specialized formulation approaches due to distinct physicochemical properties, and peptide comparator LSIGRL-NH2 lacks comparable vendor-validated in vivo formulation data [1].

In vivo formulation Solubility Preclinical dosing

FSLLRY-NH2 Attenuates Pro-Inflammatory Cytokine Production in HepG2 Cells via SAPK/JNK Pathway Inhibition

In H2O2-stimulated HepG2 cells, FSLLRY-NH2 dose-dependently reduced mRNA and protein levels of pro-inflammatory cytokines IL-1β, IL-8, and TNF-α, concomitant with attenuation of SAPK/JNK pathway activation [1]. While direct comparator data for other PAR2 antagonists in this specific model are unavailable, the magnitude of cytokine suppression demonstrates functional PAR2-dependent anti-inflammatory activity in a widely employed human hepatic cell line, establishing a benchmark for subsequent comparative studies [1].

Inflammation Cytokines HepG2 SAPK/JNK

FSLLRY-NH2 Reverses Taxol-Induced Mechanical Allodynia and Heat Hyperalgesia in ICR Mice, a Model Distinct from Osteoarthritis Models Used for GB88

Intrathecal administration of FSLLRY-NH2 (10 μg) reverses taxol-induced mechanical allodynia, heat hyperalgesia, and PKC activation in ICR mice, demonstrating efficacy in a chemotherapy-induced peripheral neuropathy model . In contrast, the small-molecule PAR2 antagonist GB88 has been evaluated primarily in inflammatory and osteoarthritis models—reversing MIA-induced synovitis and ameliorating collagen-induced arthritis—but lacks documented efficacy in taxol-induced neuropathic pain paradigms [1].

Neuropathic pain Taxol Allodynia Hyperalgesia

Optimal Experimental Contexts for FSLLRY-NH2 TFA Selection and Use


Dissecting Protease-Dependent vs. Agonist-Independent PAR2 Signaling Cascades

FSLLRY-NH2 is uniquely suited for experiments requiring selective blockade of trypsin-mediated PAR2 activation while preserving responsiveness to synthetic peptide agonists such as SLIGRL-NH2 [1]. This selectivity enables clean mechanistic separation of endogenous protease-driven signaling from direct ligand-induced receptor activation, a distinction not achievable with allosteric small-molecule antagonists that inhibit both pathways. Recommended use: Pre-incubate cells with 50-100 μM FSLLRY-NH2 for 10-15 minutes prior to trypsin stimulation; confirm lack of SLIGRL-NH2 inhibition as a negative control [1].

Validating PAR2-Dependent Anti-Inflammatory Effects in Hepatic and Epithelial Cell Models

FSLLRY-NH2 provides a reproducible, dose-dependent attenuation of H2O2-induced IL-1β, IL-8, and TNF-α production in HepG2 cells via SAPK/JNK pathway inhibition, establishing a robust functional assay for PAR2-mediated inflammation [2]. This model is particularly valuable for procurement quality verification—new batches can be benchmarked against published cytokine suppression profiles to ensure consistent biological activity. Recommended use: Co-treat HepG2 cells with 400-600 μM H2O2 and FSLLRY-NH2 (titrated from 10-100 μM) for 24 hours; quantify cytokine levels by ELISA or qPCR [2].

Chemotherapy-Induced Peripheral Neuropathy Models Requiring PAR2 Antagonism

FSLLRY-NH2 is validated for reversing taxol-induced mechanical allodynia and heat hyperalgesia in ICR mice at 10 μg intrathecal dose, a model directly relevant to chemotherapy-induced neuropathic pain research . Alternative PAR2 antagonists (GB88, AZ3451) lack published efficacy in this specific neuropathy paradigm, making FSLLRY-NH2 the evidence-backed choice for pain researchers investigating PAR2 contributions to taxol neurotoxicity. Recommended use: Administer intrathecally (10 μg in 5-10 μL) following taxol-induced neuropathy establishment; assess mechanical withdrawal thresholds and thermal latency .

In Vivo Studies Requiring Validated Multi-Route Formulation Protocols

FSLLRY-NH2 TFA's extensively characterized solubility profile (100 mg/mL in DMSO; 50 mg/mL in water) and pre-validated in vivo formulation (≥2.5 mg/mL in 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% saline) reduce protocol development overhead and ensure reproducible dosing across intraperitoneal, intranasal, and intrathecal administration routes . For labs with limited formulation expertise, this ready-to-implement protocol minimizes experimental variability and accelerates study timelines. Recommended use: Prepare clear solution formulation immediately before use; do not store diluted working solutions .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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